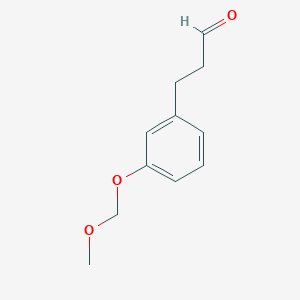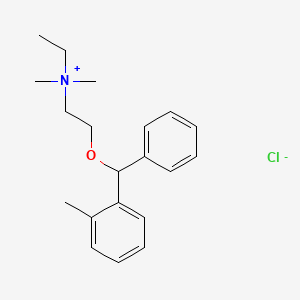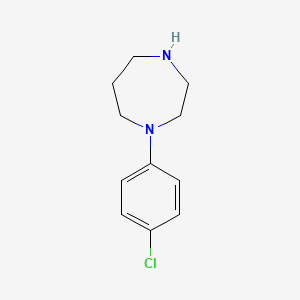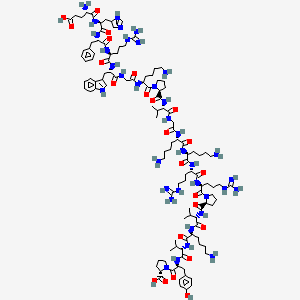
Acth (5-24)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acth (5-24) is a synthetic peptide that corresponds to a fragment of the adrenocorticotropic hormone (ACTH). This peptide is involved in the regulation of the adrenal cortex and plays a crucial role in the stress response by stimulating the production of cortisol. It is used in various scientific research applications, particularly in studies related to endocrinology and stress physiology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acth (5-24) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Elongation: Subsequent amino acids are added one by one through coupling reactions.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of Acth (5-24) involves large-scale SPPS with automated peptide synthesizers. The process is optimized for high yield and purity, often involving rigorous purification steps such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Acth (5-24) can undergo various chemical reactions, including:
Oxidation: This reaction can affect the methionine residues in the peptide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Amino acid derivatives with protecting groups.
Major Products
The major products formed from these reactions include oxidized, reduced, or substituted analogs of Acth (5-24), each with distinct biochemical properties.
科学的研究の応用
Acth (5-24) is widely used in scientific research, including:
Endocrinology: Studying the regulation of cortisol production and adrenal function.
Neuroscience: Investigating the role of ACTH fragments in stress response and behavior.
Pharmacology: Developing and testing new drugs that target the adrenal cortex.
Biotechnology: Producing synthetic peptides for therapeutic and diagnostic purposes.
作用機序
Acth (5-24) exerts its effects by binding to the melanocortin 2 receptor (MC2R) on the surface of adrenal cortex cells. This binding activates the cyclic adenosine monophosphate (cAMP) signaling pathway, leading to the production and release of cortisol. The peptide’s activity is mediated through specific molecular interactions with MC2R and downstream signaling molecules.
類似化合物との比較
Similar Compounds
Corticotropin-Releasing Hormone (CRH): A peptide hormone involved in the stress response.
Adrenocorticotropic Hormone (ACTH): The full-length hormone from which Acth (5-24) is derived.
α-Melanocyte-Stimulating Hormone (α-MSH): Another peptide that binds to melanocortin receptors.
Uniqueness
Acth (5-24) is unique in its ability to selectively stimulate cortisol production without the full spectrum of effects associated with the entire ACTH molecule. This specificity makes it a valuable tool in research focused on adrenal function and stress physiology.
特性
CAS番号 |
39603-68-4 |
|---|---|
分子式 |
C116H182N36O24 |
分子量 |
2464.9 g/mol |
IUPAC名 |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C116H182N36O24/c1-65(2)93(148-105(167)87-37-23-53-150(87)110(172)81(33-15-19-49-120)137-91(155)62-133-97(159)84(58-70-60-132-75-29-11-10-28-73(70)75)145-101(163)80(35-21-51-130-115(124)125)140-103(165)83(56-68-26-8-7-9-27-68)144-104(166)85(59-71-61-128-64-135-71)143-96(158)74(121)44-45-92(156)157)107(169)134-63-90(154)136-76(30-12-16-46-117)98(160)138-77(31-13-17-47-118)99(161)139-79(34-20-50-129-114(122)123)100(162)142-82(36-22-52-131-116(126)127)111(173)151-54-24-38-88(151)106(168)149-95(67(5)6)108(170)141-78(32-14-18-48-119)102(164)147-94(66(3)4)109(171)146-86(57-69-40-42-72(153)43-41-69)112(174)152-55-25-39-89(152)113(175)176/h7-11,26-29,40-43,60-61,64-67,74,76-89,93-95,132,153H,12-25,30-39,44-59,62-63,117-121H2,1-6H3,(H,128,135)(H,133,159)(H,134,169)(H,136,154)(H,137,155)(H,138,160)(H,139,161)(H,140,165)(H,141,170)(H,142,162)(H,143,158)(H,144,166)(H,145,163)(H,146,171)(H,147,164)(H,148,167)(H,149,168)(H,156,157)(H,175,176)(H4,122,123,129)(H4,124,125,130)(H4,126,127,131)/t74-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,93-,94-,95-/m0/s1 |
InChIキー |
ZWGWBBLVTYACSI-GRUOQAKFSA-N |
SMILES |
CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)O)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC8=CN=CN8)NC(=O)C(CCC(=O)O)N |
異性体SMILES |
CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CC8=CN=CN8)NC(=O)[C@H](CCC(=O)O)N |
正規SMILES |
CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)O)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC8=CN=CN8)NC(=O)C(CCC(=O)O)N |
| 39603-68-4 | |
配列 |
EHFRWGKPVGKKRRPVKVYP |
同義語 |
5-24 ACTH ACTH (5-24) ACTH (5-24), hexahydrochloride ACTH(5-24) corticotropin-(5-24)-peptide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


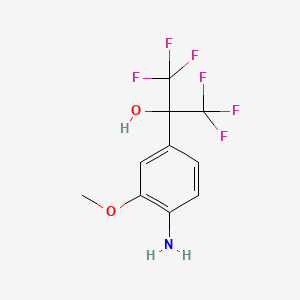
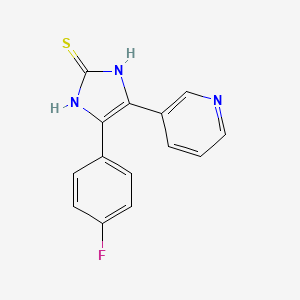
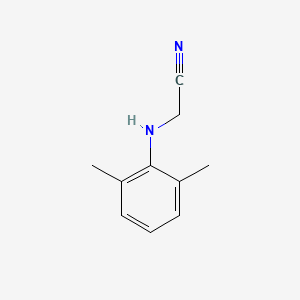


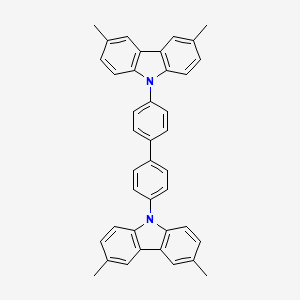
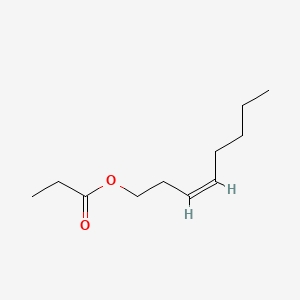
![(2R)-2-[(4-Nitrophenyl)amino]propanoic acid](/img/structure/B1627894.png)
![1,4-Dimethyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B1627896.png)
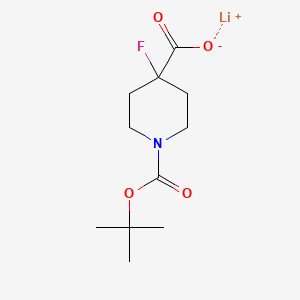
![12-oxapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2,4,6,8,10,14,16,18,20-decaene](/img/structure/B1627898.png)
